molecular formula C14H12N2O2 B3118222 2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 23474-59-1

2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B3118222
CAS No.: 23474-59-1
M. Wt: 240.26 g/mol
InChI Key: CDUPKIWBASICCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one is a tricyclic heterocyclic compound featuring a seven-membered oxazepine ring fused to two benzene rings. The molecule contains an amino group at position 2 and a methyl group at position 8, which significantly influence its physicochemical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-amino-3-methyl-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-8-2-4-13-11(6-8)16-14(17)10-7-9(15)3-5-12(10)18-13/h2-7H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUPKIWBASICCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)N)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:

Industrial Production Methods

the base-promoted synthesis described above can be scaled up for industrial applications due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups .

Mechanism of Action

The mechanism of action of 2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. The amino group at the 2-position and the oxazepine ring play crucial roles in binding to these targets. The compound can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Substituent Position and Bioactivity:

  • Amino Group Position: The 7-acylamino isomer exhibits potent antigiardial activity (IC₅₀: 0.18 µM), while the 8-acylamino analog is inactive (IC₅₀ >10 µM). This highlights the critical role of substituent regiochemistry .
  • Methyl vs. Methoxy : Methyl groups (e.g., at position 8) enhance metabolic stability compared to methoxy groups, which may increase solubility but reduce membrane permeability .

Physicochemical Properties

Property Target Compound 10-Methoxy-8-methyl (2d) 7-Acylaminodibenzoxazepinone
Molecular Weight 240.09 256.26 296.30
logP 1.9 2.1 2.8
PSA (Ų) 55.6 49.8 75.3
Melting Point (°C) 188–192 Not reported 253–255

Key Research Findings

Regiochemistry Dictates Bioactivity: Structural reassignment studies revealed that 7-acylamino derivatives are bioactive, whereas 8-substituted analogs are inactive, underscoring the importance of regiochemical precision .

Microwave Synthesis Superiority : Microwave methods reduce reaction times by >95% compared to traditional Pd-catalyzed or thermal cyclization routes .

Methyl Group Enhances Stability : The 8-methyl group in the target compound improves metabolic stability, making it a more viable drug candidate than methoxy or halogenated analogs .

Biological Activity

2-Amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound notable for its structural features and potential biological activities. This compound belongs to the dibenzo[b,f][1,4]oxazepine family, characterized by an oxazepine ring fused with two benzene rings, which contributes to its unique properties and applications in medicinal chemistry and material science.

Chemical Structure

The compound's structure can be represented as follows:

C13H11N2O\text{C}_{13}\text{H}_{11}\text{N}_2\text{O}

It features an amino group at the 2-position and a methyl group at the 8-position of the dibenzo[b,f][1,4]oxazepine core, which influences its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the context of cancer treatment and differentiation of leukemia cells. The following sections detail specific findings related to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group and the oxazepine ring are crucial for binding to these targets, modulating various biological pathways that may lead to therapeutic effects against diseases such as acute myeloid leukemia (AML) .

Acute Myeloid Leukemia (AML)

A significant study focused on the differentiation of AML cells highlighted the potential of compounds similar to this compound. The research utilized a phenotypic screen to identify small molecules capable of inducing differentiation in AML cell lines. Although this study primarily featured related compounds, it underscores the relevance of dibenzooxazepines in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the dibenzo[b,f][1,4]oxazepine framework can significantly affect biological activity. For instance, alterations in substituents at various positions can enhance or diminish the compound's efficacy against specific targets .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insight into the uniqueness of this compound:

Compound NameKey FeaturesBiological Activity
Dibenzo[b,f][1,4]oxazepin-11(10H)-oneLacks amino and methyl groupsLess versatile in reactions
2-amino-8-methyldibenzo[b,e][1,4]oxazepin-11(10H)-oneDifferent ring fusionVaries in chemical properties
2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(5H)-oneDifferent oxidation stateAffects reactivity

The presence of both amino and methyl groups in this compound enhances its reactivity and potential for therapeutic applications compared to its analogs .

Q & A

Basic: What are the established synthetic routes for 2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one, and what challenges arise during purification?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the dibenzo[b,f][1,4]oxazepine core via cyclization of substituted anthranilic acid derivatives with chlorinated intermediates under reflux conditions .
  • Step 2: Methylation at position 8 using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Step 3: Introduction of the amino group via nucleophilic substitution or catalytic hydrogenation of a nitro precursor .

Challenges in Purification:

  • Low solubility of intermediates in common solvents (e.g., DCM, ethanol) necessitates column chromatography with gradients of ethyl acetate/hexane .
  • Residual methylating agents may co-elute with the product, requiring rigorous washing with aqueous NaHCO₃ .

Basic: How can researchers characterize the molecular structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Distinct peaks for aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ 5.2–5.5 ppm, broad), and the methyl group (δ 2.3–2.5 ppm) .
    • ¹³C NMR: Confirm carbonyl (C=O) at ~170 ppm and quaternary carbons in the oxazepine ring .
  • High-Resolution Mass Spectrometry (HRMS): Exact mass validation (theoretical: 240.0899 g/mol) to distinguish from structural analogs .
  • HPLC-PDA: Purity assessment (>98%) using C18 columns with acetonitrile/water mobile phases .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Screen parameters like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) .
  • Continuous Flow Chemistry: Reduces side reactions (e.g., dimerization) by maintaining precise control over residence time and mixing .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis Framework:
    • Data Normalization: Adjust for variations in assay conditions (e.g., IC₅₀ values normalized to cell line-specific baselines) .
    • Target Validation: Use CRISPR/Cas9 knockout models to confirm receptor binding specificity (e.g., serotonin vs. dopamine receptors) .
  • Structural-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methyl vs. chloro groups) to isolate contributions to activity .

Basic: What analytical techniques are critical for studying degradation products under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/alkaline hydrolysis (0.1M HCl/NaOH at 60°C for 24h) followed by LC-MS to identify hydrolyzed products (e.g., ring-opened amides) .
    • Photostability testing (ICH Q1B guidelines) using UV-Vis spectroscopy to monitor λmax shifts .
  • X-Ray Diffraction (XRD): Confirm structural integrity post-degradation by comparing crystallinity patterns .

Advanced: What computational strategies predict binding affinities to neurological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate interactions with GABAA or 5-HT2A receptors using crystal structures (PDB IDs: 6HUP, 6A93) .
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs with low RMSD values .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for methyl group modifications to optimize binding .

Advanced: How to identify pharmacological targets when structural analogs show conflicting mechanisms?

Methodological Answer:

  • Chemoproteomics: Use photoaffinity probes (e.g., diazirine tags) to capture interacting proteins in neuronal lysates .
  • Kinobeads Profiling: Screen kinase inhibition profiles to differentiate off-target effects .
  • Transcriptomic Analysis (RNA-seq): Compare gene expression changes in treated vs. untreated cells to map signaling pathways .

Advanced: What methodologies assess the compound’s stability in biological matrices for pharmacokinetic studies?

Methodological Answer:

  • Plasma Stability Assays: Incubate with human plasma (37°C, 24h) and quantify parent compound via LC-MS/MS .
  • Microsomal Incubations: Use liver microsomes + NADPH to identify CYP450-mediated metabolites .
  • Accelerated Stability Testing: Store at 40°C/75% RH for 3 months and monitor degradation via NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 2
Reactant of Route 2
2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.